

Application Notes and Protocols for CRISPR-Cas9 Knockout of ALK Ligand Genes

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Compound of Interest

Compound Name: *ALK protein ligand-1*

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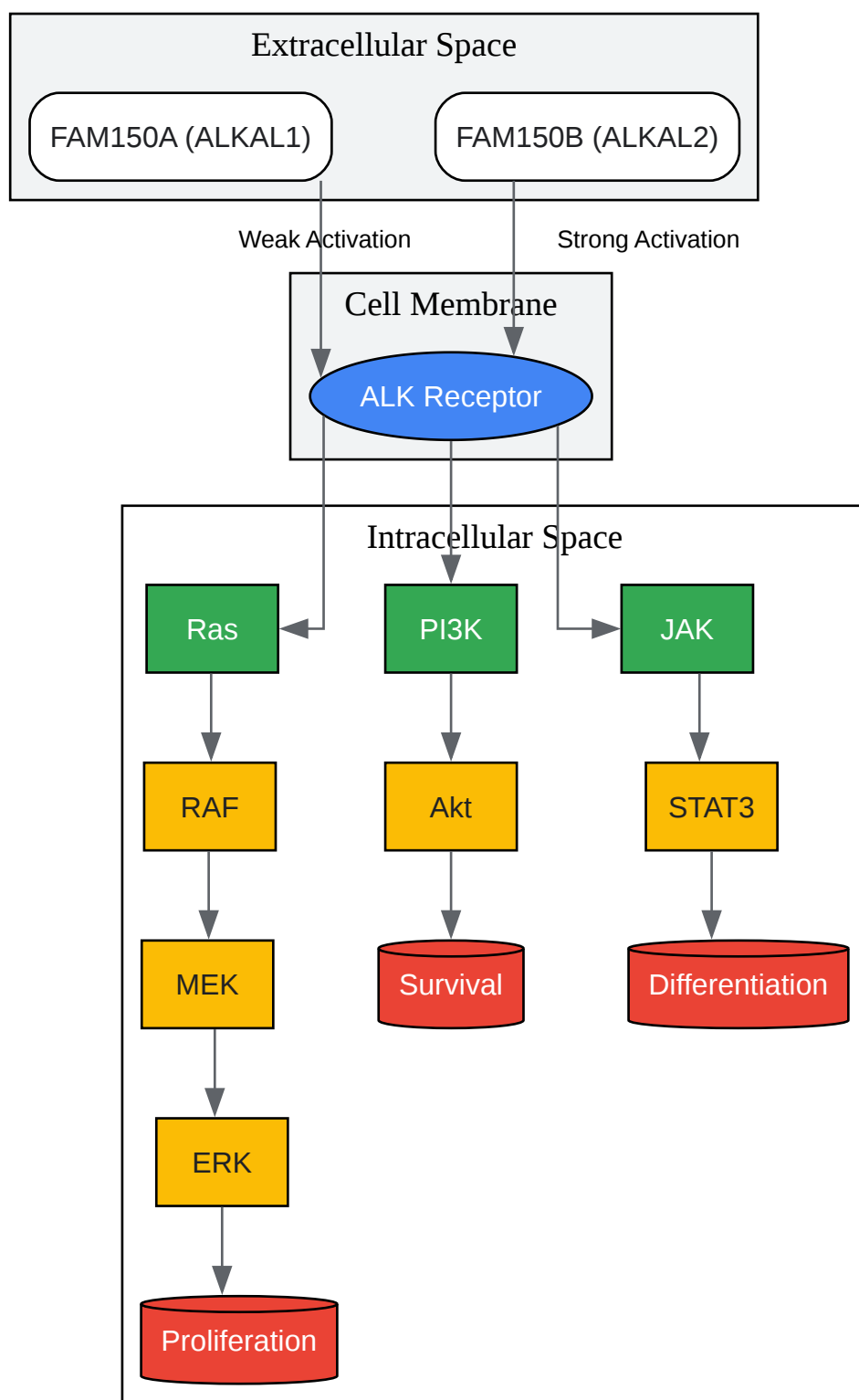
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK signaling is implicated in various cancers, making it a key target for therapeutic intervention. The primary ligands that activate ALK are FAM150A (also known as ALKAL1 or AUG β) and FAM150B (also known as ALKAL2 or AUG α). FAM150B is a potent activator of both ALK and the related receptor Leukocyte Tyrosine Kinase (LTK), while FAM150A is more specific to LTK, showing only weak activation of ALK.^[1] Understanding the specific contributions of each ligand to ALK signaling is critical for developing targeted therapies. This document provides detailed protocols for the CRISPR-Cas9 mediated knockout of ALK ligand genes, FAM150A and FAM150B, and methods for quantifying the impact on ALK signaling pathways.

ALK Signaling Pathway

Upon ligand binding, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by ALK include the Ras-ERK, PI3K-Akt, and JAK-STAT pathways, which are central to cell proliferation, survival, and differentiation.



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Caption: ALK signaling pathway activated by its ligands.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of FAM150A and FAM150B

This protocol outlines the steps for generating knockout cell lines for the ALK ligand genes FAM150A and FAM150B using CRISPR-Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis

- **Target Selection:** Identify exon regions early in the coding sequence of FAM150A and FAM150B to maximize the likelihood of generating a loss-of-function mutation.
- **gRNA Design:** Use online tools such as Benchling or CHOPCHOP to design gRNAs with high on-target scores and low off-target potential.
 - **Example sgRNA Sequences (Human):**
 - FAM150A (ALKAL1): 5'- GAGCGGACACGCAGCCGCCA -3' (targeting exon 2)
 - FAM150B (ALKAL2): 5'- GCGCTCGGGCTGCAGCGGCT -3' (targeting exon 1)
- **Synthesis:** Synthesize the designed gRNAs or clone them into a suitable expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

2. Cell Culture and Transfection

- **Cell Line Selection:** Choose a cell line that endogenously expresses the ALK receptor (e.g., neuroblastoma cell lines like SH-SY5Y or IMR-32).
- **Transfection:** Transfect the chosen cell line with the Cas9 and gRNA expression vectors using a suitable method (e.g., lipofection or electroporation). Include a non-targeting gRNA as a negative control.

3. Selection and Clonal Isolation

- **Antibiotic Selection:** If using a vector with a selection marker (e.g., puromycin), apply the antibiotic to select for transfected cells.

- Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

4. Validation of Knockout

- Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones and perform PCR to amplify the targeted region.
- Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
- qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence of FAM150A or FAM150B mRNA.
 - Primer Sequences (Human):
 - FAM150A Fwd: 5'-CTGGAGGAGGCGGAGGAGTA-3'
 - FAM150A Rev: 5'-GGCTGGAGAGGAGGAGGAAG-3'
 - FAM150B Fwd: 5'-CCTGGAGGAGGAGGAGGAGT-3'
 - FAM150B Rev: 5'-GGCTGGAGAGGAGGAGGAAG-3'
 - GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
 - GAPDH Rev: 5'-GAAGATGGTGATGGGATTTC-3'
- Western Blot: Prepare cell lysates and perform Western blotting to confirm the absence of FAM150A or FAM150B protein.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Protocol 2: Quantification of ALK Signaling Pathway Activation

This protocol describes how to quantify the phosphorylation of key proteins in the ALK signaling pathway following ligand knockout.

1. Cell Culture and Stimulation

- Culture the validated knockout and wild-type control cell lines.
- For stimulation experiments, serum-starve the cells overnight and then treat with the non-targeted ligand (e.g., stimulate FAM150A KO cells with recombinant FAM150B) or a positive control (e.g., pervanadate).

2. Protein Lysate Preparation

- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.

3. Western Blot Analysis

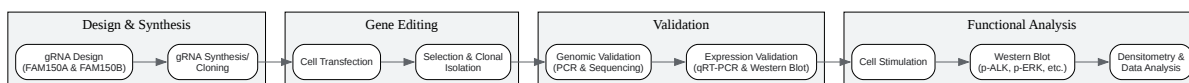
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total forms of ALK, ERK, AKT, and STAT3.
- Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
- Primary Antibodies:
 - p-ALK (Tyr1604)
 - Total ALK
 - p-ERK1/2 (Thr202/Tyr204)
 - Total ERK1/2
 - p-AKT (Ser473)
 - Total AKT
 - p-STAT3 (Tyr705)

- Total STAT3

4. Densitometry Analysis

- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Experimental Workflow



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Caption: CRISPR-Cas9 knockout experimental workflow.

Data Presentation

The following tables summarize the expected quantitative outcomes from the knockout experiments based on existing literature. The data represents the relative phosphorylation levels of key signaling proteins normalized to total protein levels and compared to wild-type (WT) cells.

Cell Line	Treatment	Relative p-ALK (Tyr1604)	Relative p-ERK1/2 (Thr202/Tyr204)	Relative p-AKT (Ser473)	Relative p-STAT3 (Tyr705)	Reference
WT	Unstimulated	1.0	1.0	1.0	1.0	Baseline
WT	FAM150A (10 nM)	~1.5	~1.2	~1.3	~1.1	[1]
WT	FAM150B (1 nM)	~5.0	~4.0	~3.5	~2.5	[1][6]
FAM150A KO	Unstimulated	~0.8	~0.9	~0.9	~0.9	Hypothetical
FAM150A KO	FAM150B (1 nM)	~5.0	~4.0	~3.5	~2.5	[6]
FAM150B KO	Unstimulated	~0.2	~0.3	~0.4	~0.5	Hypothetical
FAM150B KO	FAM150A (10 nM)	~1.2	~1.1	~1.1	~1.0	[1]

Gene	Validation Method	Expected Result in KO vs. WT
FAM150A	qRT-PCR	>95% reduction in mRNA levels
FAM150A	Western Blot	No detectable protein band
FAM150B	qRT-PCR	>95% reduction in mRNA levels
FAM150B	Western Blot	No detectable protein band

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to effectively knock out the ALK ligand genes FAM150A and FAM150B and to quantitatively assess the impact on ALK signaling. These application notes will aid in dissecting the specific roles of each ligand in both normal physiology and disease, ultimately facilitating the development of more precise and effective ALK-targeted therapies.

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